REACTION_CXSMILES
|
ClN1C(=O)CCC1=O.N1C=CC=CC=1.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH:21]=[N:22][OH:23].[CH2:24]([O:26][C:27](=[O:36])/[CH:28]=[C:29](/N1CCCC1)\[CH3:30])[CH3:25].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:24]([O:26][C:27]([C:28]1[C:21]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][N:15]=2)=[N:22][O:23][C:29]=1[CH3:30])=[O:36])[CH3:25]
|
Name
|
|
Quantity
|
46.58 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=NO
|
Name
|
|
Quantity
|
211 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1090 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
63.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C=C(/C)\N1CCCC1)=O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
48.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
then was heated again to 50° C.
|
Type
|
STIRRING
|
Details
|
After stirring at 50° C. for 1 h the reaction mixture
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured on ice water (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic solvent
|
Type
|
CUSTOM
|
Details
|
furnished a dark brown oil
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification (silica, heptane:AcOEt=80:20 to 50:50)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 10.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |